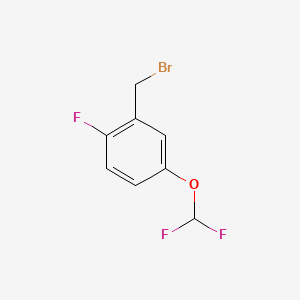

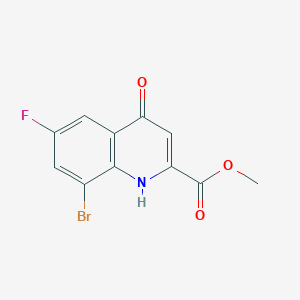

(4-(Cyclopentylcarbamoyl)-3-fluorophenyl)boronic acid

描述

“(4-(Cyclopentylcarbamoyl)-3-fluorophenyl)boronic acid” is a compound with the CAS Number: 957034-70-7 . It has a molecular weight of 251.07 . The compound is typically stored in an inert atmosphere at room temperature . It is a solid substance .

Synthesis Analysis

While specific synthesis methods for this compound were not found, boronic acids are generally derived synthetically from primary sources of boron such as boric acid, which is made by the acidification of borax with carbon dioxide . Borate esters, the main precursors for boronic acid derivatives, are made by simple dehydration of boric acid with alcohols .Chemical Reactions Analysis

Boronic acids, including “(4-(Cyclopentylcarbamoyl)-3-fluorophenyl)boronic acid”, are often used in Suzuki–Miyaura coupling reactions . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Physical And Chemical Properties Analysis

The compound is a solid and is stored in an inert atmosphere at room temperature . It has a molecular weight of 251.07 . More specific physical and chemical properties were not found in the search results.科学研究应用

Synthesis and Crystal Structure

- Boronic acids, including derivatives like 4-amino-3-fluorophenylboronic acid, are synthesized for various applications including the construction of glucose sensing materials that operate at physiological pH (Das et al., 2003).

Sensing Applications

- Boronic acids are utilized in various sensing applications, including homogeneous assays and heterogeneous detection, due to their interactions with diols and strong Lewis bases like fluoride or cyanide anions (Lacina et al., 2014).

- They also find use in biological labeling, protein manipulation and modification, separation, and the development of therapeutics.

Fluorescence Studies

- Boronic acid derivatives like 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid are studied for fluorescence quenching in alcohols, providing insights into molecular conformations (Geethanjali et al., 2015).

Catalysis

- Boronic acids are used in boronic acid catalysis, an important area of research. They enable reactions like the aza-Michael addition of hydroxamic acid to quinone imine ketals (Hashimoto et al., 2015).

Organic Synthesis

- Compounds like 3-borono-5-fluorobenzoic acid, a key intermediate in organic synthesis, are widely used in the synthesis of olefins, styrene, biphenyl derivatives, and many natural products (Hai-xia et al., 2015).

Material Science

- Phenyl boronic acids are used in the construction of materials like single-walled carbon nanotubes for saccharide recognition, demonstrating the relationship between molecular structure and material properties (Mu et al., 2012).

Biomaterials

- In biomaterials, boronic acids bind with biologically relevant diols and polyols, used to prepare hydrogels with dynamic or responsive behavior (Brooks et al., 2018).

Carbohydrate Recognition

- Boronic acids act as fluorophores in the recognition of carbohydrates, differentiating between carbohydrates binding as a diol or triol unit, revealing stereochemical information (Oesch & Luedtke, 2015).

Fluorescent Chemosensors

- They are also used in the development of fluorescent chemosensors for carbohydrates, L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide (Huang et al., 2012).

Sugar Recognition

- Novel boronic acid fluorophore/beta-cyclodextrin complex sensors for sugar recognition in water have been developed, showcasing the potential in bioanalytical applications (Tong et al., 2001).

Labeling Reagents

- Certain boronic acids serve as fluorescent labeling reagents for the determination of diol compounds by high-performance liquid chromatography (HPLC) (Terado et al., 2000).

Optoelectronics and Biomedicine

- Four-coordinate boron(III) complexes, involving boronic acids, have applications in organic electronics, photonics, and as sensing and imaging probes for biomedical purposes (Sadu et al., 2017).

Pharmaceutical Applications

- Boronic acids, including their oxaboroles derivatives, are increasing in pharmaceutical applications, especially as enzyme inhibitors (Baker et al., 2011).

Kinetic Reactivity Studies

- Studies on the kinetic reactivity of boronic acid and boronate ion towards various compounds provide insights important for chemical reactions and interactions (Watanabe et al., 2013).

Imaging in Biological Systems

- Boronic acid derivatives like 4-fluorophenylboronic acid are used as imaging agents for tracking elements like boron in biological systems, such as in plants (Housh et al., 2020).

Development of Fluorescence Probes

- Fluorogenic affinity gels created from clickable boronic acids demonstrate their use in bioseparation, sensing, and controlled drug delivery applications (Khan & Ye, 2012).

Fluorine Substituent Effects

- The influence of fluorine substituents on the properties of phenylboronic compounds is explored, highlighting the importance of electron withdrawing character in various applications (Gozdalik et al., 2017).

Bacteria Detection

- Boronic acid is also used in affinity sensors for bacteria detection, exploiting its binding reaction with diol-groups on bacterial cell walls (Wannapob et al., 2010).

安全和危害

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .

未来方向

While specific future directions for this compound were not found, boronic acids are increasingly utilized in diverse areas of research . For example, they have been used in the design and development of efficient biotechnology for the sensitive and selective monitoring of glucose . This opens a great promise to develop a SERS-based biosensor for a variety of biomedicine applications .

属性

IUPAC Name |

[4-(cyclopentylcarbamoyl)-3-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BFNO3/c14-11-7-8(13(17)18)5-6-10(11)12(16)15-9-3-1-2-4-9/h5-7,9,17-18H,1-4H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWBPFXPFINCJIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)NC2CCCC2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00660289 | |

| Record name | [4-(Cyclopentylcarbamoyl)-3-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Cyclopentylcarbamoyl)-3-fluorophenyl)boronic acid | |

CAS RN |

957034-70-7 | |

| Record name | [4-(Cyclopentylcarbamoyl)-3-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1451300.png)

![2-[(4-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1451312.png)

![3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine dihydrochloride](/img/structure/B1451315.png)